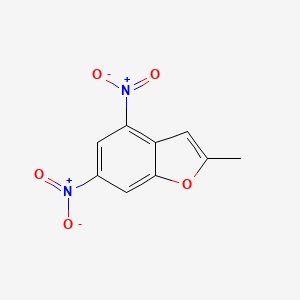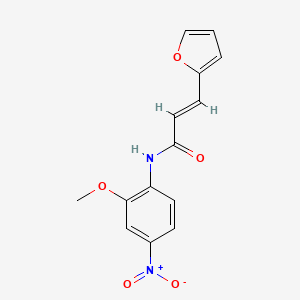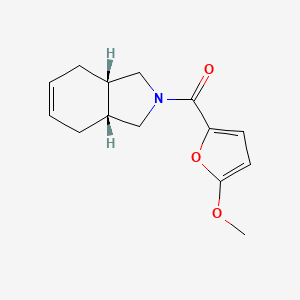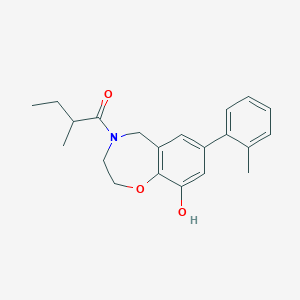
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under basic or acidic conditions. The reaction can be catalyzed by various agents such as piperidine or acetic acid, and often requires refluxing in solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available benzimidazole derivatives. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole or pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its role in inhibiting certain enzymes or pathways involved in disease processes.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved could include signal transduction pathways or metabolic pathways critical for cell survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzimidazole: Known for its corrosion inhibition properties and use in pharmaceuticals.
Benzimidazole derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one stands out due to its unique combination of benzimidazole, phenyl, and pyridine moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-20(16-8-2-1-3-9-16)17(13-15-7-6-12-22-14-15)21-23-18-10-4-5-11-19(18)24-21/h1-14H,(H,23,24)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYYSHRDCIUAKX-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CN=CC=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CN=CC=C2)/C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)sulfanyl]phenyl}prop-2-enenitrile](/img/structure/B5470346.png)

![(E)-N-[4-[4-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]-3-phenylprop-2-enamide](/img/structure/B5470370.png)

![(3R*,3aR*,7aR*)-1-(cyclopropylsulfonyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5470381.png)
![3-[3-(4-methoxy-1-naphthyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5470383.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)-N-methylurea](/img/structure/B5470404.png)


![3-methyl-8-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5470424.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5470426.png)
![N-isobutyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5470434.png)
![1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5470443.png)
![3-[(2-ISOPROPYL-6-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5470447.png)
